molecular formula C5Cl8 B1218754 Octachlorocyclopentene CAS No. 706-78-5

Octachlorocyclopentene

Cat. No.: B1218754
CAS No.: 706-78-5
M. Wt: 343.7 g/mol
InChI Key: DMZRCHJVWAKCAX-UHFFFAOYSA-N
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Description

Octachlorocyclopentene is an organic compound with the chemical formula C5Cl8 Perchlorocyclopentene . This compound is characterized by its high chlorine content and is used in various industrial applications. It has a molecular weight of 343.68 g/mol and appears as a white to light yellow crystalline solid .

Biochemical Analysis

Biochemical Properties

Octachlorocyclopentene plays a significant role in biochemical reactions due to its high reactivity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction between this compound and these enzymes involves the formation of a stable complex, leading to the inhibition of enzyme activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to disrupt cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This disruption can lead to altered gene expression and changes in cellular metabolism. Additionally, this compound can induce oxidative stress in cells, resulting in damage to cellular components such as lipids, proteins, and DNA .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. For example, this compound has been found to inhibit the activity of glutathione S-transferase, an enzyme involved in detoxification processes. This inhibition occurs through the formation of a covalent adduct between this compound and the enzyme’s active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including sustained oxidative stress and chronic inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes without significant toxicity. At high doses, this compound can induce severe toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can also lead to the generation of reactive intermediates, contributing to its toxic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, this compound has been found to accumulate in lipid-rich tissues, such as the liver and adipose tissue, due to its lipophilic nature .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function .

Preparation Methods

Octachlorocyclopentene is typically synthesized through the chlorination of cyclopentene. The process involves the substitution of hydrogen atoms in cyclopentene with chlorine atoms. The reaction is carried out in the presence of a catalyst, often at elevated temperatures. Industrial production methods involve the use of a continuous process where cyclopentene is reacted with chlorine gas in a series of reactors .

Chemical Reactions Analysis

Octachlorocyclopentene undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, replacing one or more chlorine atoms.

    Reduction Reactions: It can be reduced to form less chlorinated cyclopentene derivatives.

    Oxidation Reactions: It can be oxidized to form various chlorinated cyclopentene oxides.

Common reagents used in these reactions include sodium hydroxide for substitution reactions and hydrogen gas for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Octachlorocyclopentene has several applications in scientific research:

Mechanism of Action

The mechanism of action of octachlorocyclopentene involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and altering their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Octachlorocyclopentene can be compared with other chlorinated cyclopentene derivatives, such as:

This compound is unique due to its high chlorine content, which imparts specific chemical reactivity and physical properties that are valuable in various applications.

Properties

IUPAC Name

1,2,3,3,4,4,5,5-octachlorocyclopentene
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InChI

InChI=1S/C5Cl8/c6-1-2(7)4(10,11)5(12,13)3(1,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZRCHJVWAKCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(C(C1(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5061037
Record name 1,2,3,3,4,4,5,5-Octachlorocyclopentene
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Molecular Weight

343.7 g/mol
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CAS No.

706-78-5
Record name Octachlorocyclopentene
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Record name Octachlorocyclopentene
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Record name OCTACHLOROCYCLOPENTENE
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Record name 1,2,3,3,4,4,5,5-Octachlorocyclopentene
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Q & A

Q1: What are the primary uses of Octachlorocyclopentene?

A: this compound is primarily used as a precursor in the manufacturing of other chemicals. Notably, it serves as a starting material for synthesizing octafluorocyclopentene, a gas used in dry etching processes for semiconductors [, , ]. Additionally, it plays a role in the vulcanization of ethylene-propylene elastomers, enhancing their properties [].

Q2: How is highly pure this compound produced for industrial use?

A: A continuous production method for high-purity this compound involves a two-step process. First, this compound is reacted with potassium fluoride (KF) in a system with two KF-filled filters and a reactor [, ]. This reaction yields crude this compound with a purity of 50-80%. The second step involves purifying this crude product through fractional distillation. This process removes impurities with different boiling points, ultimately yielding gaseous this compound with high purity [, ].

Q3: Has the biodegradability of this compound been studied?

A: Yes, research suggests that microbial communities can potentially biodegrade this compound [, ]. One study successfully demonstrated the complete degradation of this compound using a methanogenic enrichment culture within a bioreactor []. This finding highlights the potential for bioremediation strategies targeting this compound in contaminated environments.

Q4: Can this compound be detected in biological samples?

A: Yes, sensitive analytical techniques have been developed to detect and quantify trace amounts of this compound in body fluids like blood and urine []. These methods typically involve liquid-liquid extraction to isolate the compound followed by analysis using gas chromatography coupled with electron-capture detection (GC-ECD) or gas chromatography-mass spectrometry (GC-MS) for confirmation [].

Q5: Are there environmental concerns associated with this compound?

A: While specific ecotoxicological data is limited in the provided research, the presence of this compound in contaminated environments necessitates further investigation into its potential environmental impact []. Understanding its fate and effects on ecosystems is crucial for developing effective remediation strategies and ensuring ecological safety.

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